molecular formula C6H12N2O3 B2633600 2-Amino-5-(methylamino)-5-oxopentanoic acid CAS No. 4703-52-0

2-Amino-5-(methylamino)-5-oxopentanoic acid

Cat. No.: B2633600
CAS No.: 4703-52-0
M. Wt: 160.173
InChI Key: ONXPDKGXOOORHB-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular formula of 2-amino-5-(methylamino)-5-oxopentanoic acid is C₆H₁₂N₂O₃ , with a molecular weight of 160.17 g/mol . Its IUPAC name, 2-amino-5-(methylamino)-5-oxopentanoic acid , systematically describes its structure: a five-carbon chain (pentanoic acid) with an amino group (-NH₂) at position 2 and a methyl-substituted amide group (-N(CH₃)C=O) at position 5. The carboxyl group (-COOH) at position 1 completes the acidic backbone, while the methylamino-keto group introduces a planar region due to resonance stabilization of the amide bond.

The SMILES notation CNC(=O)CCC(C(=O)O)N succinctly encodes this structure, highlighting the methylamine (CN), carbonyl (C=O), and carboxylate (C(=O)O) moieties. The InChIKey ONXPDKGXOOORHB-UHFFFAOYSA-N further uniquely identifies its stereochemical and connectivity features. Unlike proteinogenic amino acids, this compound lacks a chiral center at the α-carbon due to the absence of a side-chain stereogenic center, though its synthetic analogs may exhibit stereoisomerism depending on the preparation method.

Feature Description
Molecular formula C₆H₁₂N₂O₃
IUPAC name 2-amino-5-(methylamino)-5-oxopentanoic acid
Key functional groups α-amino, γ-methylamide, carboxyl
SMILES CNC(=O)CCC(C(=O)O)N
InChIKey ONXPDKGXOOORHB-UHFFFAOYSA-N

Properties

IUPAC Name

2-amino-5-(methylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-8-5(9)3-2-4(7)6(10)11/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXPDKGXOOORHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(methylamino)-5-oxopentanoic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-chlorobenzophenone with dimethyl carbonate under the action of a catalyst . This method is advantageous due to its simplicity, low toxicity of reagents, and high catalytic activity.

Industrial Production Methods

For industrial production, the method involving the methylation of 2-amino-5-chlorobenzophenone is preferred due to its efficiency and scalability. The process typically involves the use of environmentally friendly catalysts and reagents, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(methylamino)-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-5-(methylamino)-5-oxopentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-5-(methylamino)-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. For instance, it may act on enzymes or receptors, altering their activity and thereby affecting metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Glutamine/Glutamic Acid Derivatives

Alkylamino Substitutions
  • 2-Amino-5-(ethylamino)-5-oxopentanoic acid (): Structure: Ethylamino group replaces methylamino. Properties: Increased hydrophobicity compared to the methyl variant due to the longer alkyl chain. Applications: Referenced in 35 studies, suggesting utility in peptide synthesis or metabolic studies.
  • N5-Ethyl-L-glutamine ():

    • Structure : Ethyl substitution on the glutamine side-chain.
    • Properties : Used industrially, though specific biological roles are unspecified.
Aromatic and Heterocyclic Modifications
  • 5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (): Structure: Benzyloxy groups introduce aromaticity.
  • 2-Amino-5-((2'-methyl-[1,1'-biphenyl]-4-yl)methoxy-d2)-5-oxopentanoic acid (): Structure: Biphenylmethyl ester with deuterium labeling. Applications: Used in isotopic studies of protein alignment and dynamics.
Sulfur-Containing Derivatives
  • Sulfur-containing pineapple compounds ():
    • Examples :
  • (S)-2-amino-5-((R)-1-carboxy-2-((E)-3-(4-hydroxy-3-methoxyphenyl)allylthio)ethyl-amino)-5-oxopentanoic acid.
  • (S)-2-amino-5-((R)-1-(carboxymethylamino)-3-((E)-3-(4-hydroxyphenyl)allylthio)-1-oxopropan-2-ylamino)-5-oxopentanoic acid.
  • Glutathione (GSH) Conjugates (): Example: GSG (2-amino-5-[[3-[2-[[4-amino-5-hydroxy-5-oxopentanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid). Role: Formed via Michael addition with busulfan, contributing to GSH depletion and oxidative stress in cells.
Enzyme Inhibition
  • Glo-1 Inhibitors (): Example: 2-amino-5-(1-(carboxymethylamino)-3-(hydroxy(4-iodophenyl)carbamoylthio)-1-oxopropan-2-ylamino)-5-oxopentanoic acid. Mechanism: Co-crystallized in the active site of glyoxalase I (Glo-1), a target for anticancer and antimicrobial agents.
  • Histone Deacetylase (HDAC) Inhibitors (): Example: (S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-5-((4-((2-amino-5-(thiophen-2-yl)phenyl)amino)-4-oxobutyl)amino)-5-oxopentanoic acid (24a). Activity: Tumor-homing HDAC inhibitors with optimized side-chains for enhanced potency (yields: 79–93%).
Drug Metabolism
  • Busulfan Conjugates ():
    • Key Enzyme : Glutathione S-transferase (GST) isoforms (e.g., GSTA1-1) catalyze busulfan-GSH conjugation, forming sulfonium ions (e.g., γ-glutamyl-β-(S-tetrahydrothiophenium)alanyl-glycine).
    • Impact : GST polymorphisms influence drug clearance and toxicity profiles.

Data Tables

Table 1: Structural Comparison of Selected Compounds

Compound Name Substituent Molecular Formula Key Activity/Use Reference ID
2-Amino-5-(methylamino)-5-oxopentanoic acid Methylamino C6H11N2O3 Not specified
2-Amino-5-(ethylamino)-5-oxopentanoic acid Ethylamino C7H13N2O3 Peptide synthesis
GSG (Glutathione conjugate) Sulfonium-linked GSH C21H32N8O12S Busulfan metabolism
Pineapple-derived tyrosinase inhibitor Allylthio-phenolic C19H23N3O7S Tyrosinase inhibition

Table 2: Enzyme Inhibitory Activities

Compound Class Target Enzyme IC50/Activity Application Reference ID
Glo-1 Inhibitors Glyoxalase I Co-crystallized Anticancer
HDAC Inhibitors (24a–d) Histone deacetylase nM-range potency Tumor targeting
Pineapple sulfur compounds Tyrosinase <1 mM IC50 Skin whitening

Biological Activity

2-Amino-5-(methylamino)-5-oxopentanoic acid, commonly referred to as AMPA, is a derivative of glutamate and plays a crucial role in neurotransmission within the central nervous system. Its biological activity primarily revolves around its interaction with the NMDA (N-methyl-D-aspartate) receptor, which is vital for synaptic plasticity and memory function. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₆H₁₄N₂O₃
  • CAS Number : 4703-52-0
  • Molecular Weight : 158.19 g/mol

Biological Activity

The primary biological activity of 2-Amino-5-(methylamino)-5-oxopentanoic acid includes:

  • NMDA Receptor Antagonism : AMPA acts as an antagonist to NMDA receptors, which are critical for excitatory neurotransmission. This antagonistic action can modulate synaptic plasticity, potentially influencing learning and memory processes .
  • Neuroprotective Effects : Studies have indicated that AMPA may exert neuroprotective effects against excitotoxicity induced by excessive glutamate release, which is often implicated in neurodegenerative diseases.
  • Potential in Pain Management : Research has suggested that AMPA could play a role in pain modulation, particularly in models of neuropathic pain. Its mechanism may involve inhibition of calcium currents mediated by L-type calcium channels, contributing to its analgesic properties .

The mechanism by which 2-Amino-5-(methylamino)-5-oxopentanoic acid exerts its effects involves:

  • Inhibition of Receptor Activity : By binding to the NMDA receptor, AMPA can inhibit its activation by glutamate, leading to reduced calcium influx and subsequent neuronal excitability.
  • Modulation of Ion Channels : AMPA has been shown to affect various ion channels, including voltage-gated calcium channels (Cav1.2), which are important for neurotransmitter release and neuronal signaling .

Table 1: Summary of Biological Activities and Effects

Activity TypeDescriptionReference
NMDA Receptor AntagonismInhibits receptor activation by glutamate,
NeuroprotectionProtects neurons from excitotoxic damage
Pain ModulationReduces pain response in neuropathic models
Calcium Channel InhibitionModulates L-type calcium currents

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of AMPA significantly reduced neuronal death in conditions mimicking ischemic injury. The results indicated a protective effect against oxidative stress and excitotoxicity, suggesting potential therapeutic applications in stroke and neurodegenerative diseases .

Case Study: Pain Management

In a controlled trial assessing the efficacy of AMPA in neuropathic pain models, researchers found that subjects treated with varying doses exhibited a marked reduction in pain scores compared to control groups. The study highlighted the compound's ability to modulate pain pathways through NMDA receptor inhibition and calcium channel blockade .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-5-(methylamino)-5-oxopentanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step procedures involving nucleophilic substitution or condensation reactions. For example, analogs like 5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid are synthesized using glutaric anhydride and amine derivatives under controlled pH and temperature to ensure regioselectivity . Optimization includes:
  • Reagent Selection : Use of trifluoroacetic acid (TFA) and triisopropylsilane (TIPS) for deprotection steps, achieving yields >80% .
  • Temperature Control : Reactions performed at 0–25°C to minimize side products.
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. What analytical techniques are most effective for characterizing the structural and stereochemical properties of 2-Amino-5-(methylamino)-5-oxopentanoic acid?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.66 ppm for aromatic protons in analogs) confirm backbone structure and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₁₃N₂O₃⁺ with m/z 173.0921) .
  • Circular Dichroism (CD) : Determines stereochemical configuration, critical for biological activity .

Advanced Research Questions

Q. How does the methylamino substitution at the 5-position influence the compound’s interaction with biological targets compared to ethyl or diethylamino analogs?

  • Methodological Answer : Substituent size and polarity dictate binding affinity. For example:
  • Methylamino Group : Enhances hydrogen bonding with enzymes (e.g., histone deacetylases) due to its compact size and moderate basicity.
  • Ethyl/Diethylamino Analogs : Bulkier groups reduce steric accessibility but may improve lipophilicity for membrane penetration. Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics .
  • Structural Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with active sites .

Q. What in vitro models are suitable for evaluating the compound’s metabolic stability and potential toxicity?

  • Methodological Answer :
  • Hepatocyte Assays : Primary human hepatocytes assess Phase I/II metabolism (e.g., CYP450-mediated oxidation) .
  • Reactive Oxygen Species (ROS) Assays : Fluorogenic probes (e.g., DCFH-DA) measure oxidative stress induction .
  • Cytotoxicity Screening : MTT or CellTiter-Glo® assays in HEK293 or HepG2 cells determine IC₅₀ values .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental systems?

  • Methodological Answer : Contradictions arise from assay variability or impurity interference. Mitigation strategies include:
  • Standardized Protocols : Adopt OECD guidelines for reproducibility.
  • Orthogonal Assays : Validate results using both enzymatic (e.g., fluorescence-based HDAC inhibition) and cell-based (e.g., luciferase reporter) assays .
  • Purity Verification : LC-MS (>95% purity) ensures bioactivity correlates with the compound, not impurities .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Use chiral HPLC to prevent racemization during synthesis .
  • In Vivo Relevance : Pair in vitro data with zebrafish or murine models for ADME profiling .
  • Data Reproducibility : Share raw NMR/HRMS files via repositories like PubChem or ChEMBL .

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